Kifunensine diacetonide
Overview
Description
Kifunensine diacetonide is a chemical derivative of kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I, produced by the actinomycete Kitasatosporia kifunense. Kifunensine has been extensively studied for its unique ability to inhibit mannosidase I, an enzyme involved in the modification of N-linked oligosaccharides in glycoproteins. This inhibition leads to the accumulation of high-mannose glycans, which has significant implications in the study of glycoprotein processing and the development of glycoprotein-based therapeutics (Elbein, Tropea, Mitchell, & Kaushal, 1990).
Synthesis Analysis
The synthesis of kifunensine involves several key steps, starting from D-mannosamine and proceeding through a double cyclization process to form the unique cyclic oxamide derivative characteristic of kifunensine. This synthesis process has been enantiospecifically achieved, confirming the absolute stereochemistry of natural kifunensine as the D-form (Kayakiri, Kasahara, Nakamura, Oku, & Hashimoto, 1991). Further modifications and analogues of kifunensine have been synthesized to explore its inhibitory potential and applications in various biological contexts.
Molecular Structure Analysis
Kifunensine's molecular structure is distinguished by its novel 4,5-dioxoimidazolidine ring within a bicyclic framework, making it a representative of a new class of 1,5-iminopyranoses. The unique structure of kifunensine is crucial for its potent immunomodulating activity and its ability to act as a selective inhibitor of mannosidase I (Kayakiri, Takase, Sibata, Hashimoto, Tada, & Koda, 1989).
Safety And Hazards
Future Directions
Kifunensine has shown potential for treatment of sarcoglycanopathies and lysosomal storage disorders . The hydrophobic acylated derivatives of kifunensine can help overcome the mass-transfer limitations of the parent compound, and they may have applications for the treatment of ERAD-related diseases or prove to be more cost-effective alternatives for the generation and production of high-mannose N-glycan bearing glycoproteins .
properties
IUPAC Name |
(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXURXVDRNXPIM-ZJDVBMNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469302 | |
Record name | Kifunensine diacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kifunensine diacetonide | |
CAS RN |
134234-43-8 | |
Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kifunensine diacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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